molecular formula C12H19NO3 B13515739 Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13515739
M. Wt: 225.28 g/mol
InChI Key: YQKUXZFKUQWPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic structure imparts rigidity and specific stereochemical properties, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a [2+2] cycloaddition reaction, followed by functional group modifications to introduce the formyl and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cycloaddition and subsequent transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The use of protective groups and selective deprotection steps is crucial in achieving the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a versatile building block for constructing complex molecules. Its rigid bicyclic structure is useful in designing ligands for asymmetric catalysis and chiral auxiliaries .

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding. It can be used to design enzyme inhibitors or receptor agonists/antagonists, contributing to the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a scaffold in drug design. Its bicyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates .

Industry: In the chemical industry, tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is used in the synthesis of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for precise interactions with the active sites of enzymes or binding pockets of receptors, leading to inhibition or activation of their functions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: tert-Butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds like tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate have a hydroxyl group, leading to different chemical properties and applications. The brominated derivative, tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate, offers unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h8-9H,4-7H2,1-3H3

InChI Key

YQKUXZFKUQWPEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.